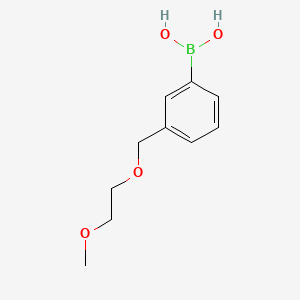
(3-((2-Methoxyethoxy)methyl)phenyl)boronsäure
Übersicht
Beschreibung
“(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis . This compound has a molecular weight of 210.04 .
Synthesis Analysis
The synthesis of borinic acids, a subclass of organoboron compounds, relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . The Suzuki–Miyaura cross-coupling reaction is a commonly used method for the construction of carbon–carbon bonds .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15BO4/c1-14-5-6-15-8-9-3-2-4-10(7-9)11(12)13/h2-4,7,12-13H,5-6,8H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Boronic acids, including “(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid”, are used in cross-coupling reactions . They are also used in the palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 210.04 . It is stored at an inert atmosphere at 2-8°C.
Wissenschaftliche Forschungsanwendungen
Kreuzkupplungsreaktionen
(3-((2-Methoxyethoxy)methyl)phenyl)boronsäure: wird häufig in Kreuzkupplungsreaktionen eingesetzt, die für die Herstellung komplexer organischer Verbindungen von grundlegender Bedeutung sind. Diese Reaktionen sind für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen bei der Synthese von Pharmazeutika und Agrochemikalien unerlässlich. Die Fähigkeit der Verbindung, an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilzunehmen, macht sie unschätzbar wertvoll für die Herstellung von Biarylstrukturen, die in vielen pharmazeutischen Wirkstoffen weit verbreitet sind .
Katalyse
Dieses Boronsäurederivat dient als Katalysator in verschiedenen organischen Transformationen. Seine erhöhte Lewis-Acidität im Vergleich zu Boronsäuren ermöglicht die katalytische regioselektive Funktionalisierung von Diolen, Kohlenhydraten und Epoxid-Ringöffnungsreaktionen. Diese Eigenschaft ist besonders nützlich bei der Synthese komplexer Moleküle mit hoher Präzision .
Medizinische Chemie
In der medizinischen Chemie wird This compound aufgrund ihrer bioaktiven Eigenschaften verwendet. Sie wurde auf ihre mögliche Verwendung in der Wirkstoffforschung untersucht, insbesondere bei der Identifizierung neuer Therapeutika. Ihre Struktur ermöglicht es ihr, mit biologischen Zielmolekülen zu interagieren, was zur Konstruktion von Molekülen mit spezifischen biologischen Aktivitäten genutzt werden kann .
Polymer- und Optoelektronikmaterialien
Die Nützlichkeit der Verbindung erstreckt sich auf das Gebiet der Materialwissenschaften, wo sie bei der Entwicklung von Polymeren und optoelektronischen Materialien eingesetzt wird. Ihr Boronsäureanteil kann stabile Komplexe mit verschiedenen Diolen bilden, was vorteilhaft ist, um neue Materialien mit gewünschten Eigenschaften für elektronische Geräte zu erzeugen .
Sensing-Anwendungen
Boronsäuren, einschließlich dieses Derivats, sind für ihre Sensing-Fähigkeiten bekannt. Sie können reversible kovalente Komplexe mit Diolen und anderen Lewis-Basen bilden, was ein Prinzip ist, das bei der Konstruktion von Sensoren verwendet wird. Diese Verbindung kann in Sensoren für den Nachweis von Zuckern integriert werden, was besonders relevant für das Diabetesmanagement ist .
Biologische Markierung und Proteinmanipulation
Die Wechselwirkung von Boronsäuren mit Diolen wird auch bei der biologischen Markierung und Proteinmanipulation ausgenutzt. Diese Verbindung kann verwendet werden, um Proteine zu modifizieren oder Zellen zu markieren, was in der biologischen Forschung für die Verfolgung und Analyse biologischer Prozesse entscheidend ist .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to be utilized in suzuki–miyaura cross-coupling reactions .
Mode of Action
The compound is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of a wide range of organic compounds .
Result of Action
The primary result of the action of 3-[(2-Methoxyethoxy)Methyl]Phenylboronic Acid is the formation of carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a variety of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. These include temperature, pH, and the presence of a suitable catalyst (typically palladium in the case of Suzuki–Miyaura cross-coupling reactions) . The compound is typically stored in an inert atmosphere at 2-8°C .
Safety and Hazards
Zukünftige Richtungen
Borinic acids, including “(3-((2-Methoxyethoxy)methyl)phenyl)boronic acid”, display interesting properties and reactivities. They have mainly been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. As well as some applications of borinic acids in cross-coupling reactions, they have also been used as bioactive compounds . Future research may focus on expanding these applications and exploring new ones.
Eigenschaften
IUPAC Name |
[3-(2-methoxyethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-14-5-6-15-8-9-3-2-4-10(7-9)11(12)13/h2-4,7,12-13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOBFXINMOTWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COCCOC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681348 | |
| Record name | {3-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-61-8 | |
| Record name | B-[3-[(2-Methoxyethoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(2-Methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-[(2-methoxyethoxy)methyl]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


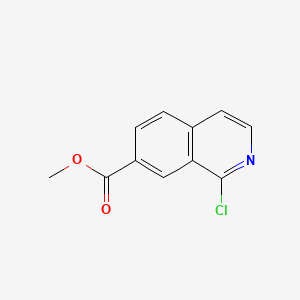

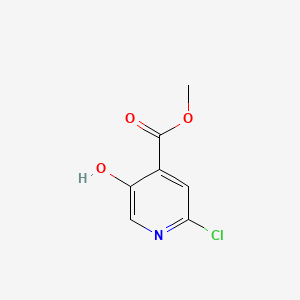
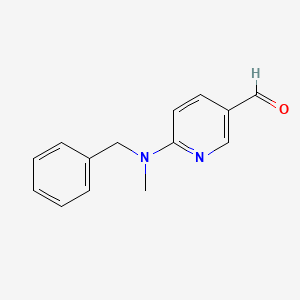
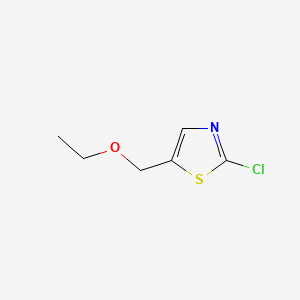


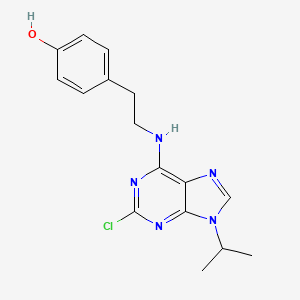
![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)
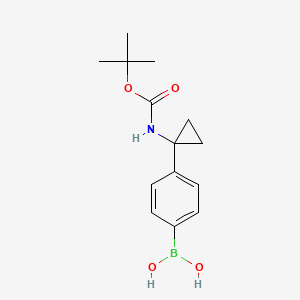
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B595912.png)
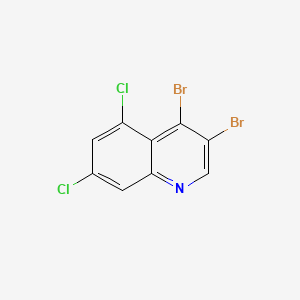
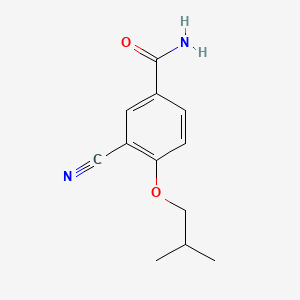
![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)
